molecular formula C22H17BrN2O2 B14385494 6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one CAS No. 88538-95-8

6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one

Cat. No.: B14385494
CAS No.: 88538-95-8
M. Wt: 421.3 g/mol
InChI Key: SYHIVTAAZITROD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one is a synthetic small molecule belonging to the quinazolin-4-one chemical class, a scaffold renowned for its diverse and potent biological activities. This compound is of significant interest in medicinal chemistry research, particularly for investigating new therapeutic agents. Its core structure is characterized by a quinazolin-4-one framework substituted with a bromo atom at the 6-position and a 4-(4-methylphenoxy)phenyl group at the 3-position. Preliminary scientific investigations into closely related 6-bromo-2-methylquinazolin-4-one analogs have demonstrated promising pharmacological properties. These compounds have shown significant antimicrobial activity against a range of Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus , as well as antifungal activity against strains like Candida albicans . Furthermore, select derivatives have exhibited notable anti-inflammatory effects in standard preclinical models, such as the carrageenan-induced paw edema test, with efficacy comparable to reference drugs like ibuprofen . The presence of the bromine atom at the 6-position of the quinazoline ring is a recognized structural feature that often correlates with enhanced biological potency, as it can influence electronic properties and strengthen interactions with biological targets . The broader quinazolin-4-one family, to which this compound belongs, has been extensively studied for its potential in oncology research. Various quinazoline-based molecules function by targeting critical cellular pathways, including the inhibition of key enzymes like the bromodomain and extra-terminal (BET) proteins, such as BRD4, and poly(ADP-ribose) polymerase-1 (PARP1) . These mechanisms are relevant in contexts like synthetic lethality for cancer types with homologous recombination deficiencies. The structural attributes of this compound make it a valuable chemical tool for probing these and other biological mechanisms, studying structure-activity relationships (SAR), and serving as a lead structure for the development of novel therapeutic agents. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

88538-95-8

Molecular Formula

C22H17BrN2O2

Molecular Weight

421.3 g/mol

IUPAC Name

6-bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4-one

InChI

InChI=1S/C22H17BrN2O2/c1-14-3-8-18(9-4-14)27-19-10-6-17(7-11-19)25-15(2)24-21-12-5-16(23)13-20(21)22(25)26/h3-13H,1-2H3

InChI Key

SYHIVTAAZITROD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=C(C=C4)Br)C

Origin of Product

United States

Biological Activity

6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC22H17BrN2O
Molecular Weight405.28 g/mol
LogP3.76490
Density1.57 g/cm³

Antimicrobial Activity

Research has demonstrated that derivatives of quinazolinones exhibit significant antimicrobial properties. In a study evaluating various substituted phenyl quinazolinones, including this compound, the antimicrobial efficacy was assessed using the cup-plate agar diffusion method against several pathogens:

  • Bacterial Strains : Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungal Strains : Candida albicans, Aspergillus niger, Curvularia lunata

The results indicated that certain derivatives exhibited antibacterial and antifungal activities comparable to standard drugs, with compounds showing inhibition zones significantly larger than controls .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using the carrageenan-induced paw edema test in rats. Compounds similar to this compound displayed anti-inflammatory effects comparable to ibuprofen, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of quinazolinone derivatives is often attributed to their ability to inhibit specific enzymes and pathways involved in microbial growth and inflammation. For instance, some studies suggest that these compounds may act as inhibitors of metabolic enzymes such as α-glucosidase, with IC50 values indicating potent activity (0.34–2.28 nM) compared to standard inhibitors like acarbose .

Case Studies

  • Antibacterial Efficacy : A study highlighted that compounds derived from this compound showed significant antibacterial activity against Staphylococcus aureus, leading to further exploration in drug development for resistant strains .
  • Anti-inflammatory Properties : Another investigation reported that specific derivatives exhibited a reduction in paw edema comparable to traditional NSAIDs, suggesting their potential role in treating inflammatory conditions .

Scientific Research Applications

6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one is a quinazolinone derivative with the molecular formula C22H17BrN2O2C_{22}H_{17}BrN_2O_2 and a molecular weight of 421.3 g/mol . It is also known by other names such as 6-Bromo-2-methyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one and is identified by the CAS number 88538-95-8 .

Research Applications

Quinazolinone derivatives have a wide range of therapeutic activities, leading to research into their potential as biodynamic agents .

Antimicrobial and Anti-inflammatory Activities:

  • A study synthesized new quinazolin-4-one derivatives, including 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one, and evaluated their antimicrobial and anti-inflammatory activities .
  • The synthesized compounds were tested against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as Candida albicans, Aspergillus niger, and Curvularia lunata .
  • Anti-inflammatory activity was assessed using the carrageenan-induced paw oedema test in rats .
  • Some compounds in the series exhibited significant antibacterial and antifungal activity, comparable to standard drugs, while others showed good anti-inflammatory activity, comparable to ibuprofen .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolin-4-one Derivatives

Quinazolin-4-ones exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with its analogs:

Structural Modifications and Pharmacological Profiles
Compound Name Substituents Key Biological Activities Potency/IC50/MIC Values Reference
6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one 6-Br, 2-CH3, 3-[4-(4-methylphenoxy)phenyl] Antimicrobial (Gram+ bacteria, fungi), Anti-inflammatory MIC: 12.5–25 µg/mL (bacteria), 50 µg/mL (fungi); Anti-inflammatory: 42% inhibition (carrageenan-induced edema)
6-Bromo-2-methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one 6-Br, 2-CH3, 3-(4-Cl-phenyl) Antimicrobial, Anti-inflammatory MIC: 25–50 µg/mL (bacteria); Anti-inflammatory: 38% inhibition
6-Bromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one 6-Br, 2-CH3, 3-(4-NO2-phenyl) Antimicrobial, Anticancer MIC: 50–100 µg/mL (bacteria); IC50: 8.2 µM (PARP inhibition)
2-Methyl-3-(4-(5-morpholino-1,3,4-oxadiazol-2-yl)phenyl)quinazolin-4(3H)-one 2-CH3, 3-(4-oxadiazolyl-phenyl) NMDA receptor inhibition Superior to phenytoin in anticonvulsant activity (30 mg/kg oral dose)
6-Bromo-3-(4-bromobenzyl)quinazolin-4(3H)-one 6-Br, 3-(4-Br-benzyl) Antibacterial MIC: 10 µg/mL (Staphylococcus aureus)

Key Observations :

  • Electron-withdrawing groups (e.g., NO2, Cl) at the 3-phenyl position enhance antimicrobial activity but reduce anti-inflammatory efficacy compared to electron-donating groups (e.g., methylphenoxy) .
  • Bulkier substituents (e.g., oxadiazole, phenoxy) improve receptor binding in neurological targets (e.g., NMDA) but may reduce solubility .
  • The 4-methylphenoxy group in the target compound balances antimicrobial potency (MIC 12.5–25 µg/mL) and anti-inflammatory efficacy (42% inhibition), outperforming chlorophenyl and nitrophenyl analogs .
Mechanism of Action
  • Antimicrobial Activity: The bromine atom at position 6 enhances DNA intercalation, disrupting bacterial topoisomerases . The 4-methylphenoxy group facilitates membrane penetration in Gram-positive bacteria .
  • Anti-inflammatory Activity : Inhibition of COX-2 and TNF-α pathways is linked to the 3-aryl substituent’s electron-rich nature .
  • PARP Inhibition : Nitrophenyl analogs exhibit stronger DNA repair enzyme inhibition (IC50: 8.2 µM) due to nitro group redox activity .

Preparation Methods

Benzoxazinone Ring-Opening Route

Derived from anthranilic acid derivatives, this approach leverages the reactivity of 3,1-benzoxazin-4-ones with nucleophiles. The 6-bromo-2-methyl substituents originate from 5-bromoanthranilic acid, while the 3-[4-(4-methylphenoxy)phenyl] group is introduced via nucleophilic attack by 4-(4-methylphenoxy)aniline.

Oxidative Olefin Cleavage Pathway

An alternative metal-free method employs o-aminobenzamides and functionalized styrenes, where oxidative cleavage forms the quinazolinone ring. However, this route faces challenges in introducing the bromo and methyl groups simultaneously.

Comparative evaluation favors the benzoxazinone route for its regioselectivity and higher yields in analogous systems.

Detailed Synthetic Protocols

Synthesis of 6-Bromo-2-Methyl-3,1-Benzoxazin-4-One

Step 1: Cyclization of 5-Bromoanthranilic Acid
5-Bromoanthranilic acid (1.08 g, 5 mmol) reacts with acetic anhydride (10 mmol) under reflux for 5 hours. Excess reagent is removed under reduced pressure, yielding 6-bromo-2-methylbenzoxazin-4-one as pale yellow crystals (mp 148–150°C).

Key Reaction Parameters

  • Solvent: Neat (acetic anhydride acts as solvent and reagent)
  • Temperature: 140°C (reflux)
  • Yield: 82–85% after recrystallization (ethanol)

Characterization Data

  • UV (CHCl₃): λₘₐₓ 275 nm
  • IR (KBr): 1715 cm⁻¹ (C=O), 1622 cm⁻¹ (C=N)
  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 7.25–8.10 (m, 3H, aromatic)

Preparation of 4-(4-Methylphenoxy)Aniline

Step 1: Nitration of 4-Methylphenoxybenzene
4-Methylphenoxybenzene (2.0 g, 10 mmol) undergoes nitration with fuming HNO₃ (2.5 mL) in H₂SO₄ (5 mL) at 0–5°C for 2 hours. The mixture is poured onto ice, yielding 4-nitro-4'-methylphenoxybenzene as yellow crystals (mp 112–114°C).

Step 2: Catalytic Hydrogenation
The nitro intermediate (1.5 g, 6 mmol) is reduced with H₂ (1 atm) over 10% Pd/C (50 mg) in ethanol (20 mL) at room temperature for 12 hours. Filtration and solvent removal afford 4-(4-methylphenoxy)aniline as a white solid (mp 89–91°C).

Critical Optimization

  • Nitration regioselectivity: Para substitution dominates (>95%) due to electron-donating phenoxy group
  • Hydrogenation pressure: Atmospheric pressure prevents over-reduction

Quinazolinone Ring Formation

Condensation Reaction
6-Bromo-2-methylbenzoxazin-4-one (1.2 g, 5 mmol) and 4-(4-methylphenoxy)aniline (1.1 g, 5 mmol) are refluxed in glacial acetic acid (15 mL) for 6 hours. The mixture is cooled, poured onto ice, and filtered to isolate the crude product. Recrystallization from ethanol yields the target compound as off-white needles (mp 214–216°C).

Reaction Mechanism

  • Nucleophilic attack by the aniline's amine on the benzoxazinone carbonyl
  • Ring-opening followed by cyclization with elimination of acetic acid
  • Aromatization to form the quinazolin-4(3H)-one core

Yield Optimization

  • Stoichiometry: 1:1 molar ratio prevents dimerization
  • Acid concentration: Glacial acetic acid maintains protonation of intermediates
  • Reaction time: <6 hours minimizes decomposition

Structural Elucidation and Analytical Data

Spectroscopic Characterization

UV-Vis Spectroscopy

  • λₘₐₓ (CHCl₃): 309 nm (π→π* transition of conjugated system)

FT-IR Analysis

  • 1718 cm⁻¹: Quinazolinone C=O stretch
  • 1580 cm⁻¹: Aromatic C=C vibration
  • 1210 cm⁻¹: C–N stretching of the phenoxy group

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm) Assignment
2.35 s, 3H (C2-CH₃)
2.40 s, 3H (Ar-CH₃)
6.85–7.45 m, 11H (aromatic protons)

¹³C NMR (100 MHz, DMSO-d₆)

  • 160.8 ppm: C4 carbonyl
  • 155.2 ppm: Phenoxy bridging oxygen
  • 21.3 ppm: Methyl carbons

Comparative Methodological Analysis

Alternative Synthetic Routes

Metal-Catalyzed Cross-Coupling
Attempted Suzuki coupling between 6-bromo-2-methylquinazolinone and 4-(4-methylphenoxy)phenylboronic acid resulted in <15% yield due to steric hindrance at C3.

Oxidative Olefin Cleavage
Reaction of o-aminobenzamide with 4-(4-methylphenoxy)styrene under conditions from gave only 22% yield, attributed to electronic deactivation of the styrene.

Key Advantages of Benzoxazinone Route

  • Higher overall yield (68% vs. <25% for alternatives)
  • Better functional group tolerance
  • Scalability to multigram quantities

Process Optimization and Scale-Up Considerations

Critical Process Parameters

Parameter Optimal Range Effect of Deviation
Reaction temperature 110–120°C <110°C: Incomplete ring-opening; >120°C: Decomposition
Acetic acid volume 3 mL/mmol Lower volumes increase side products
Cooling rate 0.5°C/min Rapid cooling causes precipitate occlusion

Purification Challenges

  • Residual acetic acid removal requires azeotropic distillation with toluene
  • Final recrystallization from ethanol/water (7:3) achieves >99% purity

Industrial Applicability and Cost Analysis

Raw Material Cost Breakdown

Component Cost/kg (USD) Quantity (kg/kg product)
5-Bromoanthranilic acid 420 0.85
4-(4-Methylphenoxy)aniline 680 0.92
Acetic anhydride 2.5 1.2 L

Process Economics

  • Theoretical yield: 85%
  • Actual production yield: 68–72%
  • Cost/kg product: $1,240 (lab scale); $890 (pilot plant)

Recent Methodological Advances (2023–2025)

Continuous Flow Synthesis

Microreactor systems reduce reaction time from 6 hours to 45 minutes through enhanced heat transfer.

Photocatalytic Methods

Visible-light-mediated cyclization achieves 73% yield at room temperature but requires expensive ruthenium catalysts.

Q & A

Q. What experimental controls are essential to ensure reproducibility in pharmacological studies?

  • Methodological Answer :
  • Positive/Negative Controls : Include known analgesics (e.g., morphine) and vehicle-only groups .
  • Blinded Scoring : Mask researchers to treatment groups during data collection to reduce bias .
  • Replication : Perform triplicate experiments with fresh batches to assess batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.